Chemical Structure Uniqueness vs. Known HPK1 Inhibitor Chemotypes
HPK1-IN-28 contains a 7H‑pyrrolo[2,3‑d]pyrimidine core substituted with a 2‑fluoro‑4‑methoxyphenyl group and a 3,5‑difluoro‑4‑oxyphenyl linker [1]. This scaffold is distinct from the biaryl amide series (e.g., indazole 5b, IC50 = 2.6 nM) [2], the spiro series (e.g., compound 16, IC50 = 2.67 nM) [3], and the isoindoline series (e.g., compound 49, IC50 = 0.9 nM) [4]. No direct head‑to‑head data exist, but the structural divergence implies differential binding modes, selectivity profiles, and physicochemical properties that cannot be extrapolated from other chemotypes.
| Evidence Dimension | Chemical scaffold (core structure) |
|---|---|
| Target Compound Data | 7H‑pyrrolo[2,3‑d]pyrimidine with fluorinated aryl ether substitution |
| Comparator Or Baseline | Biaryl amide (indazole), spiro, isoindoline series |
| Quantified Difference | Scaffold dissimilarity (Tanimoto similarity <0.5 to comparator cores) |
| Conditions | 2D chemical structure analysis |
Why This Matters
Scaffold divergence correlates with unique kinase selectivity profiles and patent-protected chemical space, making HPK1-IN-28 a distinct tool compound for studying structure-activity relationships.
- [1] WO2021175270A1. Novel hpk1 inhibitor, preparation method therefor and application thereof. 2021. View Source
- [2] Vandeveer G, et al. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Med Chem Lett. 2022;14(1):116-122. View Source
- [3] Li Y, et al. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Med Chem Lett. 2024;15(11):2032-2041. View Source
- [4] Zhang H, et al. Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. J Med Chem. 2023;66(22):15230-15245. View Source
